molecular formula C21H19NO6 B2547396 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1795448-56-4

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2547396
CAS RN: 1795448-56-4
M. Wt: 381.384
InChI Key: XZYFFTBIMVSCOU-UHFFFAOYSA-N
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Description

The compound "3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one" is a complex molecule that appears to be related to several classes of organic compounds, including 2H-pyran-3(6H)-ones, chromen-3(4H)-ones, and piperidine derivatives. These compounds are of interest due to their potential biological activities and their use in various chemical reactions to synthesize novel organic molecules .

Synthesis Analysis

The synthesis of related compounds involves gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes, which leads to the formation of 2H-pyran-3(6H)-ones and chromen-3(4H)-ones . Another method includes a pseudo-three-component reaction involving a regioselective cascade reaction, which is used to synthesize chromen-1-ones with antioxidant properties . Piperidine-mediated cyclization is another synthetic approach that has been used to create chromeno[2,3-b]pyridine derivatives from 2-amino-4H-chromen-4-ones .

Molecular Structure Analysis

The molecular structure of related chromen-2-ones has been studied using X-ray diffraction, revealing the supramolecular architecture and interactions such as π-stacking and hydrogen bonding . These structural analyses are crucial for understanding the reactivity and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

The compound of interest is likely to participate in various chemical reactions due to the presence of reactive functional groups. For instance, the 2H-pyran-3(6H)-ones and chromen-3(4H)-ones can be trapped by internal alkynes or external N-oxides to form complex structures . Piperidine-mediated cyclization reactions are also relevant, as they can lead to the formation of various heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. For example, the presence of substituents such as hydroxy, methyl, and halogen groups can affect the antioxidant activity of chromen-1-ones . The solubility, melting point, and stability of these compounds can also vary based on their specific functional groups and molecular interactions .

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Studies

A related compound, synthesized via reaction in ethanolic piperidine solution under microwave irradiation, demonstrated significant antimicrobial activities resembling reference agents. Molecular docking analysis further explored the molecule's potential interactions with microbial enzymes, revealing bactericidal and fungicidal effects (Okasha et al., 2022).

Synthesis and Application in Heterocyclic Chemistry

Research into chromene heterocycles, significant in medicinal, agrochemical, cosmetic, and pigment industries, has utilized piperidine as a catalyst for synthesizing various chromene derivatives. These methodologies highlight the versatility and potential applications of chromene compounds in creating biologically active products (Kangani et al., 2017).

Anticancer Activity

Pyrano[3, 2-c]chromene derivatives, synthesized through a one-pot three-component condensation reaction involving piperidine, displayed significant in vitro anticancer activity. These compounds, through cell cycle arrest and apoptosis induction, showed promising antitumor effects against various cancer cell lines, indicating their potential in cancer therapy (El-Agrody et al., 2020).

Structural Analysis and Physicochemical Properties

The synthesis of chromene derivatives involving piperidine has been extensively studied, revealing their complex molecular structures through crystallography. These studies not only provide insight into the compounds' physicochemical properties but also their potential interactions and stability, crucial for drug design and development (Kotresh et al., 2012).

Novel Synthetic Pathways and Hybrid Compounds

The exploration of novel synthetic pathways involving piperidine has led to the creation of hybrid compounds, combining pharmacophoric fragments of chromene derivatives. This innovative approach opens new avenues for the design of compounds with enhanced biological activity, demonstrating the significant potential of chromene derivatives in drug discovery (Ivanova et al., 2019).

properties

IUPAC Name

3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)20(24)17-11-14-4-2-3-5-18(14)28-21(17)25/h2-5,10-12,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYFFTBIMVSCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

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